molecular formula C13H21N5O2 B7347184 N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide

N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide

Cat. No. B7347184
M. Wt: 279.34 g/mol
InChI Key: MPEFVPWCCWUUJO-JTQLQIEISA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMAPT and belongs to the family of pyrazole derivatives. DMAPT has been studied extensively for its ability to modulate various cellular pathways that are involved in cancer progression, inflammation, and angiogenesis.

Mechanism of Action

DMAPT exerts its effects through the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. DMAPT inhibits the activity of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
DMAPT has been shown to have a number of biochemical and physiological effects. In cancer cells, DMAPT induces apoptosis by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death. DMAPT also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, DMAPT inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

DMAPT has several advantages for laboratory experiments. It is easy to synthesize and has good stability. DMAPT is also soluble in aqueous solutions, which makes it easy to use in cell culture experiments. However, DMAPT has some limitations. It has poor bioavailability and is rapidly metabolized in vivo. This can limit its effectiveness in animal models and clinical trials.

Future Directions

There are several future directions for research on DMAPT. One area of interest is the development of more potent and selective inhibitors of NF-κB. This could lead to the development of more effective therapies for cancer and inflammatory diseases. Another area of interest is the development of new formulations of DMAPT that can overcome its poor bioavailability. This could enhance the effectiveness of DMAPT in animal models and clinical trials. Finally, there is interest in exploring the potential of DMAPT in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.

Synthesis Methods

DMAPT can be synthesized through a variety of methods, including the reaction of 2,5-dimethylpyrazole with 2-(2-methyl-3-oxo-1,4-diazepan-1-yl)acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 2,5-dimethylpyrazole with 2-(2-methyl-3-oxo-1,4-diazepan-1-yl)acetyl chloride or 2-(2-methyl-3-oxo-1,4-diazepan-1-yl)acetic acid ethyl ester.

Scientific Research Applications

DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and angiogenesis. In cancer research, DMAPT has been shown to inhibit the growth of cancer cells and induce apoptosis. DMAPT also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory and immune responses. In addition, DMAPT has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-[(2S)-2-methyl-3-oxo-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-9-7-11(17(3)16-9)15-12(19)8-18-6-4-5-14-13(20)10(18)2/h7,10H,4-6,8H2,1-3H3,(H,14,20)(H,15,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEFVPWCCWUUJO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCCN1CC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCCCN1CC(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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